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Compound of Interest

Compound Name: Octamylamine sulfamate

Cat. No.: B15189938

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the structural validation of synthesized N-
octylsulfamate, herein referred to as Octamylamine sulfamate. It outlines key analytical
techniques and presents a comparative analysis against its precursor, Octylamine. The
provided data is illustrative, designed to highlight the expected differences between the target

molecule and potential impurities or starting materials.

Comparative Analytical Data

Successful synthesis of Octamylamine sulfamate from Octylamine[1][2][3][4][5][6][7] results in
distinct changes in physicochemical properties and spectroscopic data. The following tables
summarize the expected quantitative results from key analytical methods used for structural
elucidation.

Table 1: Physicochemical and Mass Spectrometry Data
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Octamylamine

Octylamine sulfamate Rationale for
Property . .
(Precursor) (Synthesized Difference
Product)
Addition of a
Molecular Formula CsH1oN[1][2][5] CsH1sN203S sulfamate group (-
SO2NHz2)
_ Increased mass due
Molecular Weight (
129.24[1][4] 222.31 to the sulfamate
g/mol) )
moiety
Protonated molecular
Mass Spec (m/z) ion peak reflects the
130.15 223.11

[M+H]*

higher molecular

weight

Elemental Analysis
(%)

C: ~74.35, H: ~14.81,
N: ~10.84

C: ~43.22, H: ~8.16,
N: ~12.60, S: ~14.42

Presence of sulfur and
oxygen, with altered
percentages for C, H,
and N

Table 2: Spectroscopic Data Comparison (*H NMR & 3C NMR)
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Octamylamine

_— Octylamine sulfamate Rationale for
ucleus
(Precursor) (Synthesized Difference
Product)
The methylene
protons adjacent to
the nitrogen are
~3.1 (t, 2H, -CH2- _
1H NMR (3, ppm) ~2.6 (t, 2H, -CH2-NH2) NHSO:NH2) further deshielded by
2 2

the electron-

withdrawing sulfamate

group.[8]

Minor downfield shift

~1.4 (m, 2H) ~1.6 (m, 2H) for protons beta to the
nitrogen.
Protons further down
~1.3 (m, 10H) ~1.3 (m, 10H) the alkyl chain are

largely unaffected.

~0.9 (t, 3H, -CHs)

~0.9 (t, 3H, -CHs)

Terminal methyl group
protons are

unaffected.

~1.1 (br s, 2H, -NH2)

~5.5 (br s, 1H, -NH-
S0Oz2), ~6.8 (br s, 2H, -
SO2NHz2)

Disappearance of the
primary amine signal
and appearance of
two new broad signals
for the N-H protons of

the sulfamate group.

13C NMR (3, ppm)

~42.0 (-CH2-NH2)

The carbon adjacent
to the nitrogen is

~45.0 (-CHa2- ]
deshielded due to the

NHSO2NH:2
) inductive effect of the

sulfamate group.[8]

Table 3: Spectroscopic Data Comparison (FTIR)
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Functional Group

Octylamine
(Precursor)

Octamylamine
sulfamate
(Synthesized
Product)

Rationale for
Difference

~3300-3400 cm~1 (two

~3350 cm~1 (single

band, secondary

The primary amine's
characteristic two-
band stretch is

replaced by the single

N-H Stretch bands, primary amine) amine), ~3250 &
stretch of the
[9][10] ~3150 cm™? )
) secondary amine and
(sulfonamide N-H) o
the distinct stretches
of the sulfonamide.
Appearance of strong,
characteristic sulfonyl
~1350 cm™! )
] stretching bands
S=0 Stretch Absent (asymmetric), ~1160 )
) confirms the presence
cm~1 (symmetric)
of the sulfamate
group.
~1000-1250 cm~[8] C-N stretch is
C-N Stretch ~1000-1250 cm~1

[9]

retained.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Purpose: To determine the carbon-hydrogen framework of the molecule.

e Instrumentation: 400 MHz (or higher) NMR spectrometer.

o Sample Preparation: Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated
solvent (e.g., DMSO-ds or CDCIs).
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H NMR Acquisition: Acquire spectra using a standard pulse program. Chemical shifts are
reported in parts per million (ppm) relative to tetramethylsilane (TMS). To confirm N-H
protons, a D20 exchange experiment can be performed where a drop of D20 is added to the
NMR tube, and the spectrum is re-acquired; the N-H signhals should disappear.[8][10]

13C NMR Acquisition: Acquire proton-decoupled 3C NMR spectra. Chemical shifts are
reported in ppm relative to the solvent signal.

. Mass Spectrometry (MS)

Purpose: To determine the molecular weight and confirm the elemental formula.[11][12]

Instrumentation: High-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).

Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent
(e.g., methanol or acetonitrile) with 0.1% formic acid to promote ionization.

Analysis: Infuse the sample solution directly into the electrospray ionization (ESI) source in
positive ion mode. Acquire the full scan mass spectrum over a relevant m/z range (e.g., 50-
500). The observed mass of the protonated molecular ion [M+H]* should be compared to the
calculated exact mass.

. Fourier-Transform Infrared (FTIR) Spectroscopy

Purpose: To identify the presence of key functional groups.[13]

Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR
crystal.

Analysis: Acquire the spectrum over the range of 4000-400 cm~1. The presence and
absence of characteristic absorption bands (e.g., N-H, S=0) are used to confirm the
structural transformation.

. Elemental Analysis

Purpose: To determine the percentage composition of C, H, N, and S.
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e Instrumentation: CHNS elemental analyzer.

o Sample Preparation: Accurately weigh approximately 2 mg of the dried, pure sample into a
tin capsule.

¢ Analysis: The sample is combusted at high temperature, and the resulting gases (COz, Hz0,
N2, SO2) are separated and quantified.[14] The experimental percentages should match the
calculated theoretical values for the proposed structure within a £0.4% margin.

Visualizations

The following diagrams illustrate the logical workflow for structural validation and the
relationship between the analytical data and the confirmed molecular structure.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 8/9 Tech Support


https://www.benchchem.com/product/b15189938?utm_src=pdf-custom-synthesis
https://wap.guidechem.com/encyclopedia/octylamine-dic2306.html
https://pubchem.ncbi.nlm.nih.gov/compound/Octylamine
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB1292556.htm
https://www.sigmaaldrich.com/US/en/product/aldrich/74988
https://www.chembk.com/en/chem/n-Octylamine
https://www.nbinno.com/article/other-organic-chemicals/understanding-the-chemistry-octylamine-key-chemical-intermediate-ab
https://www.thomassci.com/p/octylamine-for-synthesis
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/24%3A_Amines_and_Heterocycles/24.10%3A_Spectroscopy_of_Amines
https://www.orgchemboulder.com/Spectroscopy/specttutor/amines.shtml
https://openstax.org/books/organic-chemistry/pages/24-10-spectroscopy-of-amines
https://www.khanacademy.org/science/ap-chemistry-beta/x2eef969c74e0d802:atomic-structure-and-properties/x2eef969c74e0d802:mass-spectrometry-of-elements/v/mass-spectrometry
https://www.youtube.com/watch?v=tIPTQ8svZYo
https://pacificbiolabs.com/ftir-medical-device-raw-material
https://www.youtube.com/watch?v=PbsxQgAQ5zU
https://www.benchchem.com/product/b15189938#validating-the-structure-of-synthesized-octamylamine-sulfamate
https://www.benchchem.com/product/b15189938#validating-the-structure-of-synthesized-octamylamine-sulfamate
https://www.benchchem.com/product/b15189938#validating-the-structure-of-synthesized-octamylamine-sulfamate
https://www.benchchem.com/product/b15189938#validating-the-structure-of-synthesized-octamylamine-sulfamate
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15189938?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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